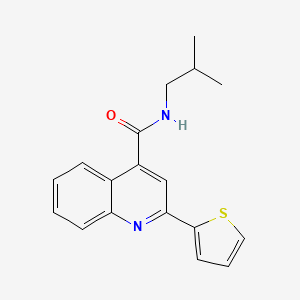
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. It has been found to have potential therapeutic applications in various diseases including chronic pain, inflammation, and cancer. In
Mécanisme D'action
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β, and the formation of pores in the cell membrane, which can lead to cell death. This compound blocks the activation of the P2X7 receptor, thereby reducing inflammation, cell death, and cytokine release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in models of inflammation. It has also been shown to reduce the proliferation and migration of cancer cells in breast and lung cancer models. In addition, it has been found to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its specificity for the P2X7 receptor, which allows for targeted effects on inflammation, cancer, and neuroprotection. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to investigate its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)quinoline-4-carboxaldehyde. This intermediate is then reacted with isobutylamine and ammonium acetate in the presence of acetic acid to form N-isobutyl-2-(2-thienyl)quinoline-4-carboxamide. The final step involves the reduction of the carboxamide group using lithium aluminum hydride to form this compound.
Applications De Recherche Scientifique
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have analgesic effects in chronic pain models, anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease, and anti-cancer effects in breast and lung cancer models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPPBVXRCBCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)

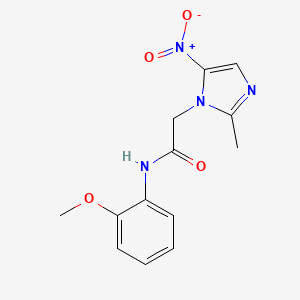


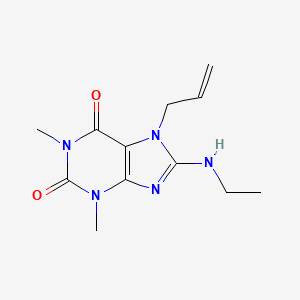
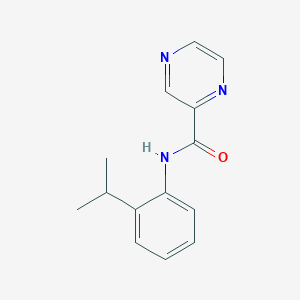
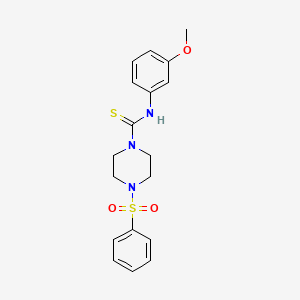

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)